4-Bromo-2,6-dimethoxybenzonitrile

Description

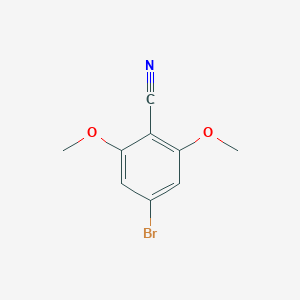

4-Bromo-2,6-dimethoxybenzonitrile (CAS: 1400503-15-2) is a substituted benzonitrile derivative with the molecular formula C₉H₈BrNO₂ and a molecular weight of 242.06 g/mol. Its structure features a bromine atom at the para position and methoxy groups (-OCH₃) at the 2 and 6 positions of the benzene ring, along with a nitrile (-CN) functional group. This compound is typically stored under dry conditions at room temperature and is classified as a Class 6.1 hazardous material (UN# 3439) due to its toxicity (H301, H311, H331 hazards) . While its boiling point remains undocumented, its primary applications include use as a pharmaceutical intermediate and in organic synthesis, where its substituents enable tailored reactivity .

Properties

IUPAC Name |

4-bromo-2,6-dimethoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIUARSFQSLYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C#N)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethoxybenzonitrile typically involves the bromination of 2,6-dimethoxybenzonitrile. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4 position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethoxybenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Oxidation: Products like benzoic acids or quinones.

Reduction: Reduced forms such as benzylamines.

Coupling Reactions: Biaryl compounds or substituted benzonitriles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

4-Bromo-2,6-dimethoxybenzonitrile has been studied for its potential anticancer activities. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies indicate that halogenated benzonitriles can disrupt cellular signaling pathways involved in tumor growth.

Mechanism of Action

The anticancer mechanism is often attributed to the ability of such compounds to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The presence of bromine and methoxy groups enhances the lipophilicity and biological activity of the compound, facilitating its interaction with cellular targets.

Organic Synthesis

Reagent in Coupling Reactions

this compound serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. This application is crucial for constructing complex organic molecules that may possess biological activity.

| Reaction Type | Role of this compound |

|---|---|

| Suzuki Coupling | Acts as an aryl halide for coupling with boronic acids |

| Nucleophilic Substitution | Serves as a substrate for nucleophilic attack by various nucleophiles |

Material Science

Development of Functional Materials

In material science, derivatives of this compound are being explored for their potential use in the development of functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's electronic properties make it suitable for incorporation into polymer matrices that require specific optical characteristics.

Case Study 1: Anticancer Activity

A study conducted on various halogenated benzonitriles demonstrated significant cytotoxic effects against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis after treatment with this compound.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of ROS and apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |

Case Study 2: Synthesis Applications

Research on the use of this compound in Suzuki coupling reactions revealed high yields when coupled with various boronic acids. This efficiency underscores its utility in synthesizing complex aromatic compounds.

| Boronic Acid Used | Yield (%) | Reaction Conditions |

|---|---|---|

| Phenylboronic Acid | 85 | KCO, DMF, 80°C |

| p-Tolylboronic Acid | 90 | NaOH, EtOH, reflux |

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethoxybenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-2,6-dimethoxybenzonitrile can be contrasted with related brominated aromatic compounds, as outlined below:

Table 1: Structural and Functional Comparison

Key Analysis:

Substituent Effects on Reactivity Methoxy (-OCH₃) vs. Fluoro (-F)/Nitro (-NO₂): Methoxy groups are electron-donating, increasing electron density on the benzene ring and activating the nitrile group for nucleophilic reactions. In contrast, fluoro and nitro groups are electron-withdrawing, rendering the nitrile more electrophilic but less reactive toward nucleophiles . Nitrile (-CN) vs. Carboxylic Acid (-COOH): The nitrile group in this compound allows for diverse transformations (e.g., hydrolysis to amides or reduction to amines), whereas carboxylic acid derivatives (e.g., 3-Bromo-2,6-dimethoxybenzoic acid) are more suited for esterification or salt formation .

Physicochemical Properties Solubility: Methoxy groups enhance solubility in polar organic solvents (e.g., DMSO, methanol) compared to lipophilic methyl-substituted analogs (e.g., 4-Bromo-2,6-dimethylbenzoic acid) . Stability: Nitro-substituted derivatives (e.g., 4-Bromo-2,6-dinitrobenzonitrile) exhibit thermal instability due to the explosive nature of nitro groups, whereas methoxy-substituted compounds are more stable under standard conditions .

Applications

- Pharmaceuticals: this compound’s nitrile group serves as a bioisostere for carboxylic acids or amides in drug design, as seen in analogs like Brodimoprim (a dihydrofolate reductase inhibitor) .

- Agrochemicals: Methyl- and carboxylic acid-substituted variants (e.g., 4-Bromo-2,6-dimethylbenzoic acid) are used in herbicide synthesis due to their lipophilicity and soil persistence .

Biological Activity

4-Bromo-2,6-dimethoxybenzonitrile is an organic compound with significant implications in medicinal chemistry and biological research. Its unique chemical structure, characterized by a bromine atom and two methoxy groups on the benzene ring, makes it a subject of interest for various biological activities, particularly in the context of drug development and therapeutic applications.

- Chemical Formula : C₉H₈BrO₂

- Molecular Weight : 229.06 g/mol

- Structure : The compound features a nitrile functional group (-C≡N) attached to a brominated methoxybenzene ring.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities, particularly in the following areas:

- Anticancer Properties : Studies suggest that derivatives of this compound may interact with cellular pathways involved in cancer proliferation and apoptosis.

- Neuroprotective Effects : The compound has been investigated for its ability to reactivate acetylcholinesterase, an enzyme crucial for neurotransmitter regulation, which could have implications in neurodegenerative diseases.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Interaction : The presence of the methoxy groups enhances the compound's ability to form hydrogen bonds with enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways.

- Cellular Uptake : The lipophilicity imparted by the bromine and methoxy groups aids in cellular penetration, making it a candidate for further pharmacological studies .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A notable study examined the reactivation of acetylcholinesterase by this compound. The findings indicated that the compound could effectively reverse enzyme inhibition caused by organophosphate exposure, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Table 2: Comparison of Similar Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2,6-dimethoxybenzonitrile in laboratory settings?

- Methodological Answer : Two primary approaches are feasible:

- Bromination of 2,6-dimethoxybenzonitrile : Use electrophilic bromination with reagents like or , ensuring controlled temperature (0–25°C) to minimize over-bromination .

- Cyanation of 4-bromo-2,6-dimethoxybenzyl precursors : Employ Pd-catalyzed cyanation (e.g., ) or Sandmeyer reaction on diazonium salts derived from 4-bromo-2,6-dimethoxyaniline .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity, as standard for brominated aromatics .

- Structural Confirmation :

- -NMR: Two methoxy singlets (integrating 6H) and aromatic protons (doublet for H-3/H-5 due to symmetry).

- -NMR: Nitrile carbon at ~115 ppm, brominated carbon at ~120 ppm .

- Mass Spectrometry : ESI-MS to confirm molecular ion peak at m/z 242 (M) .

Q. What safety precautions should be observed when handling this compound based on structurally similar compounds?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .

- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation and thermal decomposition .

- Spill Management : Neutralize with activated charcoal and dispose as halogenated waste .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Electron-Donating Methoxy Groups : Activate the aromatic ring toward oxidative addition with Pd(0), facilitating Suzuki-Miyaura couplings. The bromo group serves as a superior leaving group compared to chloro analogs .

- Steric Effects : The 2,6-dimethoxy substituents hinder bulky catalysts (e.g., /SPhos), necessitating smaller ligands like XPhos for efficient coupling .

- Case Study : Cross-coupling with phenylboronic acid (1.2 eq.) in (3:1) at 80°C yields biaryl products with >80% conversion .

Q. What strategies can resolve contradictory spectral data (e.g., NMR splitting patterns) encountered during characterization?

- Methodological Answer :

- Deuterated Solvents : Use to resolve overlapping peaks; methoxy protons may split into singlets in symmetrical environments .

- 2D NMR : Employ HSQC to assign aromatic carbons and confirm nitrile placement .

- Impurity Analysis : Compare with GC-MS data to identify byproducts (e.g., debrominated species) .

Q. How can differential scanning calorimetry (DSC) be applied to study the thermal stability of this compound?

- Methodological Answer :

- Protocol : Heat 5 mg sample at 10°C/min under . Observe endothermic peaks for melting (~110–112°C) and exothermic decomposition (>250°C) .

- Data Interpretation : Sharp melting endotherm indicates high crystallinity; broad decomposition exotherm suggests stepwise degradation of methoxy/nitrile groups .

Q. What are the observed solubility profiles of this compound in polar vs. non-polar solvents, and how do these affect reaction design?

- Methodological Answer :

- High Solubility : In , , and (>50 mg/mL), enabling homogeneous reaction conditions .

- Low Solubility : In hexane and water (<1 mg/mL), useful for recrystallization (e.g., ) .

- Reaction Design : Use for SNAr reactions with amines or for Friedel-Crafts alkylation .

Q. How do steric effects from the 2,6-dimethoxy substituents impact regioselectivity in further functionalization reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Methoxy groups direct incoming electrophiles to the para position relative to bromine. Steric hindrance at positions 2/6 favors meta-substitution in asymmetric systems .

- Case Study : Nitration with yields 3-nitro-4-bromo-2,6-dimethoxybenzonitrile as the major product (>70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.